D-Urobilinogen

Description

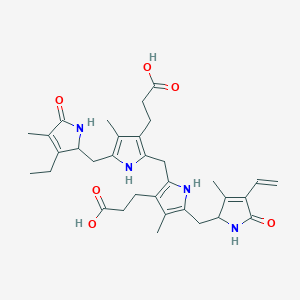

Structure

3D Structure

Properties

CAS No. |

17208-65-0 |

|---|---|

Molecular Formula |

C33H42N4O6 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |

InChI Key |

KSQFFJKKJAEKTB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |

Other CAS No. |

17208-65-0 |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of D Urobilinogen

Precursor Compounds and Initial Hepatic Processing of Bilirubin (B190676)

The genesis of d-urobilinogen begins with the breakdown of heme, a component of hemoglobin from aged red blood cells. This process primarily occurs in the reticuloendothelial system, particularly in the spleen, liver, and bone marrow, yielding biliverdin (B22007), which is then reduced to unconjugated bilirubin. nih.gov This water-insoluble bilirubin is transported in the bloodstream bound to albumin to the liver for further processing. medmastery.comclevelandclinic.org

Bilirubin Conjugation and Biliary Excretion

Upon reaching the liver, unconjugated bilirubin is taken up by hepatocytes. nih.gov Inside the liver cells, the enzyme UDP-glucuronyltransferase (UGT1A1) conjugates bilirubin with glucuronic acid, forming bilirubin diglucuronide. medmastery.comteachmephysiology.com This conjugation process renders the bilirubin water-soluble, a crucial step for its excretion. teachmephysiology.com The now water-soluble conjugated bilirubin is then secreted into the bile and transported to the small intestine. medmastery.comwikipedia.org

Intestinal Microbial Conversion of Bilirubin to this compound

Enzymatic Mechanisms of Bilirubin Reduction (e.g., Bilirubin Reductase)

The reduction of bilirubin to urobilinogen (B88839) is an anaerobic process carried out by gut bacteria. nih.gov The key enzyme responsible for this conversion is bilirubin reductase (BilR). news-medical.netumd.edu This enzyme catalyzes the reduction of the double bonds in the bilirubin molecule to form urobilinogen. news-medical.netresearchgate.net

Identification and Characterization of the BilR Enzyme

Recent research has successfully identified and characterized the gene encoding bilirubin reductase, designated as bilR. news-medical.netmdpi.com This discovery was made through a combination of experimental screening and comparative genomics. nih.govnews-medical.net The BilR enzyme is an oxidoreductase that acts on carbon-carbon double bonds. nih.govnews-medical.net Structural analysis has revealed that BilR belongs to the Old Yellow Enzyme family and possesses a TIM-barrel domain, an FAD-binding domain, and an NADPH-binding domain. oup.com

Characterization of Microbial Species Associated with this compound Synthesis (e.g., Firmicutes, Clostridium, Bacteroides fragilis)

Several bacterial species residing in the gut have been identified as producers of this compound. The majority of bacteria harboring the bilR gene belong to the Firmicutes phylum. nih.govresearchgate.net Specific species known to reduce bilirubin to urobilinogen include Clostridium perfringens, Clostridium ramosum, and Bacteroides fragilis. nih.govnih.gov More recently, species such as Roseburia intestinalis, Roseburia inulinivorans, and Faecalibacterium prausnitzii have also been identified as bilirubin reducers. nih.govgutmicrobiotaforhealth.com The presence and activity of these bacteria are crucial for the proper metabolism of bilirubin. news-medical.net

| Phylum | Species | Role in this compound Synthesis |

| Firmicutes | Clostridium perfringens | Reduces bilirubin to urobilinogen. nih.govnih.gov |

| Clostridium ramosum | Reduces bilirubin to urobilinogen. nih.govnih.gov | |

| Roseburia intestinalis | Contains the bilR gene and reduces bilirubin. nih.govgutmicrobiotaforhealth.com | |

| Roseburia inulinivorans | Contains the bilR gene and reduces bilirubin. nih.govgutmicrobiotaforhealth.com | |

| Faecalibacterium prausnitzii | Contains the bilR gene and reduces bilirubin. nih.govgutmicrobiotaforhealth.com | |

| Bacteroidetes | Bacteroides fragilis | Reduces bilirubin to urobilinogen. nih.govnih.gov |

Subsequent Metabolism of this compound to Urobilinoids

A portion of the urobilinogen formed in the intestine is reabsorbed into the bloodstream and enters the enterohepatic circulation, where it is taken up by the liver and re-excreted into the bile. wikipedia.orgksumsc.com The majority of urobilinogen, however, remains in the colon where it is further metabolized by gut bacteria into other urobilinoids, such as stercobilinogen (B103226). wikipedia.orgeclinpath.com Stercobilinogen is then oxidized to stercobilin (B1237259), the pigment that gives feces its characteristic brown color. wikipedia.orgksumsc.com A small amount of the reabsorbed urobilinogen is transported to the kidneys and excreted in the urine, where it is oxidized to urobilin (B239242), contributing to the yellow color of urine. teachmephysiology.comksumsc.com

Formation of Stercobilinogen and Stercobilin

In the large intestine, a significant portion of urobilinogen is further reduced by anaerobic bacteria to form stercobilinogen. wikipedia.orgwikipedia.org While this compound is also referred to as urobilinogen, stercobilinogen is sometimes known as L-urobilinogen. hmdb.cawikipedia.org These compounds, along with mesobilirubinogen (I-urobilinogen), are often collectively termed "urobilinogens". hmdb.cawikipedia.org The conversion of this compound to stercobilinogen represents an additional reductive step in the metabolic pathway. hmdb.ca

Stercobilinogen itself is a colorless molecule. wikipedia.org However, upon exposure to air, it is oxidized to stercobilin. wikipedia.orgwikipedia.org This oxidation process is responsible for the characteristic brown color of feces. wikipedia.orgwikipedia.org The amount of stercobilin and its precursors excreted in feces can be influenced by various factors, including the rate of bilirubin production and the composition of the gut microbiota. ksumsc.commanhattanmedicalarts.com In healthy individuals, the majority of the urobilinogen produced in the gut is ultimately converted to stercobilinogen and then stercobilin, facilitating its elimination in the feces. ksumsc.comksumsc.com

Formation of Urobilin

A smaller fraction of the urobilinogen formed in the intestines is reabsorbed from the gut into the bloodstream. ksumsc.commedicinenet.com This reabsorbed urobilinogen enters the enterohepatic circulation, where most of it is taken up by the liver and re-excreted into the bile. ksumsc.comksumsc.com However, a small percentage, typically around 5%, bypasses the liver and is transported to the kidneys for excretion in the urine. ksumsc.com

In the urine, the colorless urobilinogen is oxidized to urobilin, a yellow pigment. wikipedia.orgwikipedia.org This oxidation can occur upon exposure to air. ksumsc.comksumsc.com Urobilin is the compound primarily responsible for the yellow coloration of urine. hmdb.cawikipedia.org Therefore, the presence of urobilin in urine is a normal physiological finding, reflecting the portion of urobilinogen that is reabsorbed from the intestine and cleared by the kidneys. hmdb.ca

Physiological Distribution and Recirculation Dynamics of D Urobilinogen

Enterohepatic Circulation of Urobilinogen (B88839)

The enterohepatic circulation is a critical pathway for the recycling of bile constituents, including urobilinogen. This process involves the reabsorption of substances from the intestine and their subsequent transport to the liver.

Following the excretion of conjugated bilirubin (B190676) into the duodenum via bile, it travels to the colon. teachmephysiology.com Here, intestinal microflora, particularly bacteria from the Clostridium genus, catalyze the deconjugation and subsequent reduction of bilirubin to form urobilinogen. teachmephysiology.comcuni.cz While a majority of this urobilinogen is further converted to stercobilinogen (B103226) and excreted in feces, a significant portion—estimated at around 18-20%—is reabsorbed through the intestinal mucosa into the portal vein. teachmephysiology.comksumsc.comnih.gov This reabsorption from the gut into the portal circulation is a key step in the enterohepatic circulation of urobilinogen, allowing for its transport directly to the liver. nih.gov

Once in the portal circulation, the reabsorbed urobilinogen is efficiently transported to the liver. ksumsc.com The hepatocytes take up most of this urobilinogen from the portal blood. nih.gov Inside the liver, the urobilinogen is recycled by being re-excreted into the bile, from where it re-enters the intestines. teachmephysiology.comksumsc.com This hepatic recycling mechanism is a continuous loop that helps maintain the body's pool of bile acids and related compounds. medrevise.co.uk A small fraction of the urobilinogen from the portal blood escapes this hepatic uptake, enters the systemic circulation, and is subsequently filtered by the kidneys. teachmephysiology.comksumsc.com

Table 1: Overview of Urobilinogen Enterohepatic Circulation

| Stage | Location | Process | Key Findings |

|---|---|---|---|

| Formation | Colon | Conjugated bilirubin is deconjugated and reduced by gut bacteria to form urobilinogen. teachmephysiology.comcuni.cz | The reduction is primarily carried out by anaerobic bacteria. cuni.cz |

| Reabsorption | Intestine | Approximately 18-20% of urobilinogen is reabsorbed through the intestinal wall. teachmephysiology.comksumsc.comnih.gov | Reabsorbed urobilinogen enters the portal circulation, which leads directly to the liver. |

| Hepatic Recycling | Liver | The majority of the reabsorbed urobilinogen is taken up by hepatocytes from the portal vein and re-secreted into the bile. ksumsc.comnih.gov | This process is a key component of the enterohepatic circulation of bile pigments. ksumsc.com |

| Systemic Escape | General Circulation | A small amount of urobilinogen bypasses liver uptake and enters the systemic bloodstream. ksumsc.com | This portion becomes available for renal excretion. teachmephysiology.com |

Intestinal Reabsorption into Portal Circulation

Renal Elimination of Urobilinogen and Urobilin (B239242)

The kidneys are responsible for excreting the small amount of urobilinogen that enters the systemic circulation. This process is influenced by several physiological factors, including renal transport mechanisms and urine characteristics.

The renal handling of urobilinogen is a complex, three-part process. jci.orgnih.gov First, as a small, water-soluble molecule, urobilinogen that is not bound to plasma proteins undergoes glomerular filtration, passing from the blood into the filtrate within Bowman's capsule. jci.orgbasicmedicalkey.com In addition to filtration, urobilinogen is subject to active tubular secretion, a carrier-mediated process where it is transported from the peritubular capillaries into the tubular fluid. jci.orgnih.govcloudfront.net Finally, it undergoes pH-dependent passive reabsorption (nonionic diffusion) in the distal parts of the nephron. jci.orgnih.gov As a weak organic acid, its excretion pattern is similar to that of other compounds in this class, such as salicylates. jci.orgnih.gov

The excretion of urobilinogen is highly sensitive to changes in urinary pH. nih.gov Studies have shown that raising the urinary pH from acidic (pH 5) to alkaline (pH 8) can dramatically increase urobilinogen excretion, from approximately 30% to as high as 200% of the filtered load. cloudfront.netnih.gov This is because in alkaline urine, urobilinogen exists predominantly in its ionized, less lipid-soluble form, which hinders its passive reabsorption back into the blood from the renal tubules. Conversely, acidic urine promotes the non-ionized form, enhancing reabsorption and thereby lowering its concentration in the final urine. medicinenet.com

Urinary flow rate also impacts excretion, particularly in the context of acidic urine. nih.gov While an increased flow rate has little to no effect on urobilinogen excretion when the urine is alkaline, it significantly increases excretion during aciduria. cloudfront.netnih.gov This suggests that with a higher flow rate, there is less time for the non-ionized urobilinogen to diffuse back across the tubular epithelium in an acidic environment. nih.gov

Table 2: Factors Influencing Renal Excretion of Urobilinogen

| Factor | Effect on Urobilinogen Excretion | Mechanism |

|---|---|---|

| Glomerular Filtration | Initial elimination from blood | Urobilinogen is filtered from the glomeruli into the renal tubules. jci.orgbasicmedicalkey.com |

| Tubular Secretion | Increases excretion | Active transport systems secrete urobilinogen into the tubular fluid. jci.orgnih.gov |

| Tubular Reabsorption | Decreases excretion | Urobilinogen is passively reabsorbed back into the blood, particularly in its non-ionized form. jci.orgnih.gov |

| Alkaline Urinary pH | Increases excretion | In alkaline urine, urobilinogen is more ionized, reducing its passive reabsorption. cloudfront.netnih.gov |

| Acidic Urinary pH | Decreases excretion | Acidic urine favors the non-ionized form of urobilinogen, which enhances its passive reabsorption. medicinenet.com |

| Increased Urinary Flow | Increases excretion (in acidic urine) | A high flow rate reduces the time available for reabsorption in the distal nephron. nih.govcloudfront.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Ammonium Chloride |

| Bilirubin |

| Biliverdin (B22007) |

| Cholic Acid |

| Chenodeoxycholic Acid |

| D-Urobilinogen |

| Glucuronic Acid |

| Salicylates |

| Stercobilin (B1237259) |

| Stercobilinogen |

| Urobilin |

Molecular and Cellular Interactions of D Urobilinogen and Its Metabolites

Interactions with Carrier Proteins (e.g., Albumin Binding of Urobilin)

Due to its hydrophobic nature, the transport of urobilin (B239242), the oxidized form of urobilinogen (B88839), in the bloodstream is facilitated by binding to carrier proteins, most notably albumin. nih.gov This interaction is crucial for its solubility and distribution throughout the body.

Recent research has shed light on the specifics of this binding. While bilirubin (B190676), the precursor to urobilinogen, binds to albumin at specific amino acid residues (E208, K212, D237, and K240) through hydrogen bonds, in silico docking studies predict that urobilin binds to albumin at a different set of amino acids: H67, K240, and E252. researchgate.net This suggests that while both molecules utilize albumin for transport, they likely have distinct binding sites, which could have implications for their competitive binding and physiological effects. researchgate.net The binding of urobilin to albumin not only increases its solubility but may also extend its half-life in circulation by preventing its rapid excretion. nih.gov The binding of small molecules to albumin is a known mechanism to increase their systemic exposure. nih.gov

Table 1: Predicted Albumin Binding Sites

| Compound | Predicted Amino Acid Binding Sites (via Hydrogen Bonds) |

|---|---|

| Bilirubin | E208, K212, D237, K240 researchgate.net |

| Urobilin | H67, K240, E252 researchgate.net |

Intracellular Signaling Pathways and Biological Activities (e.g., Antioxidative Mechanisms)

Urobilinogen and its related metabolites, particularly bilirubin, are recognized for their potent antioxidant properties. This activity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS). The antioxidant mechanism of bilirubin involves scavenging superoxide (B77818) radicals, which is particularly important in preventing neuronal death and excitotoxicity in the brain. wikipedia.org Bilirubin can revert to biliverdin (B22007) upon oxidation, suggesting a cyclical role as a cellular antioxidant. wikipedia.org

The antioxidant defense system involving bilirubin is considered complementary to the glutathione (B108866) system, with bilirubin being particularly effective against lipophilic oxidants. frontiersin.org Research has demonstrated that urobilinogen itself possesses radical-scavenging activity, even higher than that of other antioxidants like α-tocopherol and β-carotene in certain experimental models. researchgate.net This suggests that urobilinogen can directly inhibit radical chain reactions by trapping free radicals. researchgate.net The methylene (B1212753) bridge at the C10 position of urobilinogen is thought to be a key site for this antioxidant activity, readily donating a hydrogen atom. researchgate.net

Beyond direct radical scavenging, bilirubin has been shown to influence intracellular signaling pathways. It can modulate the activity of NADPH oxidase, a major source of cellular oxidative stress. nih.gov Furthermore, bilirubin can act as a signaling molecule, interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPAR) and the aryl hydrocarbon receptor (AHR). researchgate.netjci.org This interaction can lead to the modulation of gene expression, including the upregulation of antioxidant enzymes. nih.gov

Table 2: Antioxidant Properties of Urobilinogen and Related Compounds

| Compound | Antioxidant Mechanism | Key Findings |

|---|---|---|

| Urobilinogen | Direct radical scavenging researchgate.net | Higher DPPH radical scavenging activity than α-tocopherol and β-carotene in a study. researchgate.net |

| Bilirubin | Scavenging of superoxide radicals wikipedia.org | Protects against oxidative stress-mediated diseases. mdpi.com |

| Inhibition of NADPH oxidase nih.gov | Reduces a major source of cellular ROS. nih.gov | |

| Modulation of nuclear receptors (e.g., AHR, PPAR) researchgate.netjci.org | Influences gene expression related to antioxidant defense. nih.gov |

Modulation of Intestinal Barrier Integrity and Immune Responses

Emerging evidence suggests that urobilinogen and its precursor, bilirubin, play a role in modulating the integrity of the intestinal barrier and influencing immune responses. The intestinal barrier is a critical defense mechanism, and its disruption can lead to inflammation and disease.

Studies have indicated that urobilinogen may contribute to a "leaky gut" phenotype by affecting the proteins that form the tight junctions between intestinal epithelial cells. medrxiv.org In experimental models, exposure of enterocytes to urobilinogen, particularly in combination with alcohol or lipopolysaccharide (LPS), led to a significant decrease in the expression of key junctional proteins such as occludin, desmoglein, and plakoglobin. medrxiv.org This disruption of the intestinal barrier can facilitate the translocation of bacterial products into the bloodstream, potentially triggering systemic inflammation.

Furthermore, urobilinogen has been shown to have immunomodulatory properties. It can activate neutrophils, a type of white blood cell, inducing a respiratory burst and increasing their permeability. medrxiv.org This suggests that at high concentrations, urobilinogen may contribute to an inflammatory response. medrxiv.org

On the other hand, bilirubin has demonstrated immunosuppressive effects. It can modulate T helper type 17 (Th17) immune responses, which are associated with intestinal inflammation. jci.org Bilirubin has been shown to upregulate the expression of CD39, an ectonucleotidase that plays a role in immune regulation, through the aryl hydrocarbon receptor (AHR). jci.org This mechanism appears to contribute to the protective effects of bilirubin observed in experimental models of colitis. jci.org

Table 3: Effects of Urobilinogen and Bilirubin on Intestinal and Immune Function

| Compound | Effect | Mechanism |

|---|---|---|

| Urobilinogen | Decreased intestinal barrier integrity medrxiv.org | Downregulation of tight junction and other cell adhesion proteins (e.g., occludin, desmoglein) medrxiv.org |

| Neutrophil activation medrxiv.org | Induces respiratory burst and increases cellular permeability medrxiv.org | |

| Bilirubin | Immunosuppression jci.org | Upregulation of CD39 on Th17 cells via the aryl hydrocarbon receptor (AHR) jci.org |

Role of the Gut Microbiome in D Urobilinogen Homeostasis

Impact of Microbial Composition and Dysbiosis on Bilirubin-Urobilinogen Conversion

The transformation of conjugated bilirubin (B190676) into urobilinogen (B88839) is a critical function of the gut microbiota, and any imbalance in this microbial community can disrupt bilirubin metabolism. nih.gov Dysbiosis, an imbalance in the gut microbial ecosystem, can interfere with the normal conversion of bilirubin, potentially leading to an increase in its reabsorption and subsequent health implications. researchgate.net

Studies have shown that a healthy gut microbiome in adults almost universally possesses the capacity for bilirubin reduction. researchgate.net However, this is not always the case in newborns or individuals with certain health conditions. For instance, the gut microbiota of infants is often not yet fully equipped to perform this conversion, which may contribute to the incidence of neonatal jaundice. news-medical.netumd.edu Similarly, individuals with inflammatory bowel disease (IBD) often exhibit a decreased prevalence of bilirubin-reducing microbes, suggesting a link between gut inflammation and impaired bilirubin metabolism. nih.govnews-medical.net

Research has identified specific bacterial phyla and species as key players in this process. Firmicutes, in particular, are predominantly responsible for encoding the enzymes that carry out bilirubin reduction. nih.govresearchgate.nettsscience.co.kr Genera such as Clostridium and Bacteroides have been shown to efficiently reduce bilirubin. researchgate.netmdpi.comxiahepublishing.com Conversely, an overabundance of certain bacteria, like those belonging to the phylum Proteobacteria, has been associated with dysbiosis and metabolic disorders. nih.gov

Changes in the gut microbial composition due to factors like antibiotic use, diet, or infections can significantly affect urobilinogen levels. sprintdiagnostics.in For example, antibiotic treatment can alter the gut microbiota to the extent that it impacts the conversion of bilirubin to urobilinogen. sprintdiagnostics.in This underscores the delicate balance required within the gut microbiome to maintain proper D-urobilinogen homeostasis.

Genetic Basis of Microbial Bilirubin Reduction (e.g., BilR Gene Prevalence in Human Metagenomes)

The enzymatic basis for the microbial conversion of bilirubin to urobilinogen was a long-standing scientific question until the recent identification of a key enzyme: bilirubin reductase, encoded by the BilR gene. nih.govumd.edu This discovery has provided significant insights into the genetic underpinnings of this crucial metabolic step.

The BilR gene is a member of the Old Yellow Enzyme family of oxidoreductases. nih.govoup.com Through a combination of biochemical analyses and comparative genomics, researchers were able to pinpoint BilR as the gene responsible for this reduction. nih.govbiorxiv.org Further investigation into the structure and function of the BilR enzyme has revealed key amino acid residues in its active site that are critical for binding and reducing bilirubin. researchgate.net

Metagenomic analysis of human gut microbiomes has revealed important patterns in the prevalence of the BilR gene. Key findings include:

High Prevalence in Healthy Adults: The BilR gene is nearly universally present in the gut microbiomes of healthy adults, indicating that bilirubin reduction is a core function of a healthy gut ecosystem. nih.govresearchgate.nettsscience.co.kr

Decreased Prevalence in Neonates and IBD Patients: In contrast, the prevalence of BilR is significantly lower in newborns and individuals with inflammatory bowel disease (IBD). nih.govresearchgate.nettsscience.co.kr This absence may contribute to conditions like neonatal jaundice and the altered bilirubin metabolism seen in IBD. umd.edu

Taxonomic Distribution: The BilR gene is predominantly found in bacteria belonging to the phylum Firmicutes. nih.govresearchgate.nettsscience.co.krresearchgate.net Specific species identified as carrying the bilR gene include members of the genera Clostridium and Ruminococcus. nih.govresearchgate.net

The identification of the BilR gene allows for a more targeted investigation into how the gut microbiome influences bilirubin levels and related health conditions. umd.edu It provides a genetic marker to assess the functional capacity of the gut microbiota for bilirubin metabolism.

Interplay of Gut Microbiota with the Gut-Liver-Kidney Axis in Bile Pigment Metabolism

The metabolism of bile pigments, including the conversion of bilirubin to this compound, is a clear example of the intricate communication within the gut-liver-kidney axis. nih.govtsscience.co.krbiorxiv.org This bidirectional relationship involves the liver, gut, and kidneys, with the gut microbiota playing a central regulatory role. frontiersin.orgd-nb.info

The process begins in the liver, where bilirubin is conjugated and secreted into the gut via bile. news-medical.netnih.gov In the gut, the microbiota takes center stage. Gut microbes first deconjugate the bilirubin and then, for those possessing the necessary enzymes like bilirubin reductase, reduce it to urobilinogen. nih.govmdpi.com This microbial action is crucial as it prevents the reabsorption of unconjugated bilirubin back into the bloodstream, a process that can lead to elevated serum bilirubin levels. nih.govnih.gov

The urobilinogen produced in the gut has two primary fates:

A portion is reabsorbed from the gut into the portal circulation and transported back to the liver, where it can be re-excreted into the bile, completing the enterohepatic circulation. nih.gov

The majority of urobilinogen is further metabolized by gut bacteria or excreted in the feces. A small fraction of the reabsorbed urobilinogen is filtered by the kidneys and excreted in the urine, giving urine its characteristic yellow color after spontaneous oxidation to urobilin (B239242). umd.edu

Dysbiosis in the gut can disrupt this finely tuned axis. An altered gut microbial composition can lead to reduced bilirubin-to-urobilinogen conversion, increasing the amount of bilirubin available for reabsorption and potentially straining the liver. researchgate.net Furthermore, gut-derived microbial products and metabolites can influence liver and kidney function through the portal vein. frontiersin.orgfrontiersin.org For instance, microbial metabolites can impact hepatic lipid metabolism and inflammatory responses. frontiersin.org

Advanced Methodologies for D Urobilinogen Research

Spectrophotometric Assays and Flow Analysis Techniques for Quantification

Spectrophotometric methods provide a robust and often automated approach for quantifying urobilinogen (B88839) in biological samples, typically urine. A prominent technique is the simultaneous injection effective mixing flow analysis (SIEMA) system. capes.gov.brrsc.org This method is based on the classic Ehrlich reaction, where urobilinogen reacts with a specific reagent, p-diethylaminobenzaldehyde (p-DEABA), in a highly acidic environment to produce a colored product that can be measured spectrophotometrically. capes.gov.brrsc.orgresearchgate.net

The SIEMA system automates this process, allowing for high-throughput analysis. In a typical setup, a 4-channel system aspirates aliquots of the sample and the reagent into separate holding coils. capes.gov.brrsc.org These are then simultaneously dispensed and mixed, and the resulting color development is measured by a spectrophotometer. rsc.org This automated approach offers good linearity and low detection limits, making it suitable for clinical screening. capes.gov.brrsc.orgresearchgate.net While some methods measure urobilinogen in mg/dL, others use Ehrlich units, with a normal urinary range considered to be 0.1-1.0 Ehrlich units. droracle.ai

Table 1: Performance of a SIEMA System for Urobilinogen Quantification

| Parameter | Reported Value | Source(s) |

|---|---|---|

| Linearity | Up to 100.0 mg L⁻¹ | capes.gov.br, rsc.org, researchgate.net |

| Limit of Detection (LOD) | 1.0 mg L⁻¹ | capes.gov.br, rsc.org |

| Relative Standard Deviation (RSD) | 1.5% (at 30 mg L⁻¹) | capes.gov.br, rsc.org |

| Sample Throughput | 30 samples per hour | capes.gov.br, rsc.org |

Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Confirmation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the specific and sensitive detection of D-urobilinogen in complex biological matrices like urine and plasma. nih.govmedrxiv.org This technique is central to metabolomics, allowing for the comprehensive profiling of metabolites. nih.govresearchgate.net In non-targeted metabolomics, LC coupled to high-resolution mass spectrometry (LC-HRMS) can identify thousands of features, with subsequent analysis to pinpoint specific molecules like urobilinogen that differ between study groups. researchgate.net

For confirmation, the process involves matching the retention time and the mass-to-charge ratio (m/z) of the detected molecule to an authentic standard. nih.gov For instance, this compound, with the chemical formula C₃₃H₄₂N₄O₆, was identified in urine samples in positive ion mode with an m/z of 591.3339. nih.gov Tandem MS (MS/MS) further confirms the identity by fragmenting the parent ion and matching the resulting fragment ions to a known spectrum. researchgate.netnih.gov LC-MS/MS was also the definitive method used to confirm that the enzyme BilR reduces bilirubin (B190676) to urobilinogen. nih.govnews-medical.net

Table 2: Examples of LC-MS/MS Applications in Urobilinogen Research

| Application | Sample Matrix | Key Findings | Source(s) |

|---|---|---|---|

| Metabolomic Profiling | Urine | Identified this compound (m/z 591.3339) as a potential biomarker in patients with jaundice syndrome. | nih.gov |

| Metabolite Identification | Urine | Putatively identified L-urobilinogen (m/z 595.3463, negative mode) using LC-HRMS and confirmed structure with CID fragmentation. | researchgate.net |

| Non-response Prediction | Plasma | Found a 3.6-fold increase in urobilinogen in severe alcoholic hepatitis patients who did not respond to corticosteroid therapy. | medrxiv.org |

| Enzyme Function Confirmation | In vitro assay | Confirmed the conversion of bilirubin to urobilinogen (urobilin m/z 591.4 → m/z 343.2) by the enzyme BilR. | nih.gov, news-medical.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, including complex biomolecules like this compound. core.ac.ukiosrjournals.org While specific NMR studies focused solely on this compound are not prevalent in recent literature, the application of standard NMR methodologies would be critical for its structural verification and for studying its interactions.

The process involves a suite of experiments:

1D NMR (¹H and ¹³C): These spectra provide fundamental information about the chemical environment and number of hydrogen and carbon atoms in the molecule. core.ac.ukiosrjournals.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings through bonds, helping to piece together molecular fragments. core.ac.ukresearchgate.net Heteronuclear experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC), which is essential for assembling the complete carbon skeleton. core.ac.ukiosrjournals.org

For mechanistic studies, NMR can track the conversion of substrates to products, providing insights into enzyme kinetics and reaction pathways. The stereochemistry of a molecule like this compound can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space. core.ac.uk

Computational and In Silico Modeling Approaches (e.g., Molecular Docking Studies)

Computational and in silico methods are increasingly used to predict protein structures and to model the interactions between small molecules like urobilinogen and proteins. biorxiv.org These approaches were instrumental in characterizing the recently discovered bilirubin reductase (BilR) enzyme.

Structural Prediction: The 3D structure of the BilR enzyme was predicted using AlphaFold. biorxiv.orgresearchgate.net This provides a structural model in the absence of an experimentally determined crystal structure, which is crucial for further analysis.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to another (receptor) to form a stable complex. biorxiv.org Docking studies were used to predict how bilirubin, the substrate, fits into the active site of the predicted BilR structure. biorxiv.org Similar in silico docking analyses have been performed to predict the binding of urobilin (B239242), a related degradation product, to human serum albumin, showing it interacts with key amino acid residues in the binding pocket. nih.govresearchgate.netmdpi.com These computational models generate hypotheses about binding affinity and specificity that can then be tested experimentally.

Table 3: Molecular Docking Studies of Urobilinogen-Related Compounds

| Ligand | Protein Receptor | Predicted Interacting Amino Acids | Software/Method | Source(s) |

|---|---|---|---|---|

| Bilirubin | Human Serum Albumin | D237, K212, E208, K240 | In silico docking | nih.gov, mdpi.com |

| Urobilin | Human Serum Albumin | H67, K240, E252 | In silico docking | nih.gov, mdpi.com |

| Bilirubin | Bilirubin Reductase (BilR) | Not specified | Molecular Docking into AlphaFold predicted structure | biorxiv.org |

Genetic and Genomic Approaches for Identifying and Characterizing Microbial Enzymes

The discovery of the enzyme responsible for converting bilirubin to urobilinogen is a recent breakthrough achieved through genetic and genomic approaches. news-medical.nettechexplorist.com Scientists had known for over a century that gut microbes were responsible for this conversion, but the specific enzyme remained elusive. nih.gov

The methodology involved a combination of:

Comparative Genomics: Researchers hypothesized that the gene for bilirubin reductase would be present in the genomes of bacteria known to reduce bilirubin and absent in those that cannot. nih.govnews-medical.net By comparing the genomes of these organisms, they identified a candidate gene, which they named bilR. nih.gov

Metagenomic Analysis: To understand the prevalence of this gene, scientists analyzed thousands of human gut metagenomes. This revealed that the bilR gene is present in nearly all healthy adults but is often missing from newborns (who are at high risk for jaundice) and individuals with inflammatory bowel disease (IBD). nih.govnews-medical.netnih.gov

Phylogenetics: This analysis showed that the bilR gene is predominantly encoded by bacteria belonging to the phylum Firmicutes. nih.govnih.gov

This discovery, published in Nature Microbiology, finally identified bilirubin reductase (BilR) as the key enzyme in the production of urobilinogen and provides a genetic basis for exploring the role of the gut-liver axis in health and disease. nih.govnews-medical.nettechexplorist.com

Table 4: Microbial Species Identified with Bilirubin Reductase (bilR) Gene

| Microbial Species | Phylum | Source(s) |

|---|---|---|

| Clostridioides difficile | Firmicutes | nih.gov, oup.com |

| Thomasclavelia ramosum (formerly Clostridium ramosum) | Firmicutes | nih.gov, oup.com |

| Clostridium perfringens (some strains) | Firmicutes | nih.gov, oup.com |

| Ruminococcus gnavus | Firmicutes | news-medical.net |

| Clostridium symbiosum | Firmicutes | news-medical.net |

| Bacteroides fragilis | Bacteroidetes | nih.gov, oup.com |

Future Directions in D Urobilinogen Research

Elucidating Uncharacterized Physiological Functions of Urobilinoids

For many years, bilirubin (B190676) was primarily considered a waste product of heme breakdown. nih.gov However, it is now recognized for its potent antioxidant and anti-inflammatory properties. xiahepublishing.comresearchgate.net This raises the question of whether its downstream metabolites, the urobilinoids (including d-urobilinogen and its oxidized form, urobilin), also possess significant physiological functions beyond their role in excretion.

Emerging research suggests that urobilinoids may indeed have biological activities. nih.gov Like bilirubin, urobilinoids act as antioxidants and may play a a significant role in the signaling axis between the liver and the gut. nih.gov Some studies have shown a positive association between plasma urobilin (B239242) and conditions like cardiovascular disease mortality, type 2 diabetes, and stroke, suggesting a more complex role than previously understood. nih.gov Conversely, slightly elevated bilirubin levels have been linked to protective effects against metabolic syndrome and cardiovascular diseases. researchgate.netxiahepublishing.commdpi.com

Future research will need to systematically investigate the potential cytoprotective, anti-inflammatory, and signaling roles of this compound and other urobilinoids. nih.govxiahepublishing.com Key questions to be addressed include:

Do urobilinoids contribute to the antioxidant capacity of the circulatory system?

Can urobilinoids modulate inflammatory pathways in a manner similar to bilirubin? xiahepublishing.com

What is the physiological relevance of the reabsorption of urobilinogen (B88839) from the intestine back into the bloodstream? nih.govksumsc.comeclinpath.com

How do plasma levels of urobilinoids correlate with various disease states, and could they serve as novel biomarkers? nih.gov

Answering these questions will require the development of targeted therapies and bilirubin analogues to explore these effects further. xiahepublishing.comxiahepublishing.com

Comprehensive Analysis of Host-Microbiome Interactions in Bilirubin Metabolism

The conversion of bilirubin to urobilinogen is entirely dependent on the gut microbiota. nih.goveurekalert.org The recent identification of the specific bacterial enzyme responsible for this reduction, bilirubin reductase (BilR), has been a major breakthrough. nih.goveurekalert.orgnews-medical.net This discovery has laid the groundwork for a more detailed investigation into the intricate relationship between the host and their gut microbes in regulating bilirubin homeostasis. nih.govnews-medical.netumd.edu

Future research in this area will likely focus on several key aspects:

Characterizing the diversity and distribution of bilirubin-reducing bacteria: While BilR is predominantly found in species of the Firmicutes phylum, further research is needed to understand the strain-specific variations in bilirubin reduction capabilities. news-medical.netoup.com Metagenomic analysis has revealed that the presence and abundance of the bilR gene can vary significantly between individuals and even in different animal species, suggesting a complex evolutionary adaptation. oup.com

Investigating the impact of microbiome composition on bilirubin levels: The absence or low abundance of bilirubin-reducing microbes in the gut of newborns is hypothesized to contribute to neonatal jaundice. nih.govnews-medical.net Similarly, altered gut microbiota in individuals with inflammatory bowel disease (IBD) has been linked to impaired bilirubin reduction. news-medical.net Prospective cohort studies in neonates have already begun to show correlations between specific gut microbial genera and bilirubin concentrations. researchgate.net

Exploring the metabolic niche of bilirubin reduction: The excretion of bilirubin into the gut provides a potential energy source for microbes capable of using it as a terminal electron acceptor in the anaerobic gut environment. nih.govoup.com Understanding the competitive advantages this provides to certain bacteria could offer new insights into the structure and function of the gut microbiome. oup.com

| Research Area | Key Findings | Future Research Directions |

|---|---|---|

| Identification of Bilirubin Reductase (BilR) | A gut microbial enzyme, BilR, is responsible for the reduction of bilirubin to urobilinogen. nih.goveurekalert.orgnews-medical.net It is predominantly encoded by Firmicutes species. xiahepublishing.comnews-medical.net | Investigate the functional and health implications of different BilR variants and their regulation. oup.com |

| Microbiome in Neonatal Jaundice | The absence of BilR in the infant gut during the first few months correlates with the risk period for neonatal jaundice. news-medical.net | Further studies are needed to understand the role of bilirubin-reducing bacteria in preventing neonatal jaundice. researchgate.net |

| Microbiome in Inflammatory Bowel Disease (IBD) | The absence of bilirubin reductase is significantly higher in patients with Crohn's disease or ulcerative colitis. news-medical.net | Explore the link between microbial taxonomic changes in IBD and impaired bilirubin metabolism. news-medical.net |

| Bilirubin Reduction Across Species | Bilirubin reductase is specifically adapted to the anoxic lower gut environment of animals and its distribution varies by host species. oup.com | More biochemical analysis of a diverse set of bilirubin-reducing microbes is needed to understand the functional implications. oup.com |

Development of Novel Research Tools and Analytical Techniques for this compound Assessment

Advancements in our understanding of this compound and its physiological roles are intrinsically linked to the development of more sophisticated research tools and analytical methods. While traditional methods like urine dipstick tests and spectrophotometry have been valuable for clinical diagnostics, they often lack the sensitivity and specificity required for detailed research. manhattanmedicalarts.comresearchgate.net

Future efforts in this domain should focus on:

Improving sensitivity and specificity of detection methods: Current urine dipsticks have a sensitivity of around 85% for elevated urobilinogen, but there is a need for more precise and quantitative measurements. manhattanmedicalarts.com Techniques like high-performance liquid chromatography (HPLC) and automated systems offer greater sensitivity but are not as widely accessible. manhattanmedicalarts.com The development of novel spectrophotometric methods, such as simultaneous injection effective mixing flow analysis (SIEMA), shows promise for more rapid and accurate determination of both urobilinogen and bilirubin in urine samples. researchgate.netrsc.org

Developing new research tools for studying microbial metabolism: The fluorescence-based assays used to identify bilirubin-reducing bacteria provide a powerful screening tool. nih.govnews-medical.net Further development of such assays, along with advanced culturing techniques for anaerobic gut microbes, will be crucial for functional studies.

Leveraging multi-omics approaches: Integrating metagenomics, metatranscriptomics, metaproteomics, and metabolomics will provide a more holistic view of bilirubin metabolism within the gut ecosystem. mdpi.com This will help to connect the presence of specific microbial genes (like bilR) with their actual enzymatic activity and the resulting metabolite profiles in the host.

Exploring non-invasive monitoring technologies: Research into alternative biological samples like saliva and sweat for urobilinogen assessment is underway. manhattanmedicalarts.com Furthermore, the integration of smartphone technology for at-home urine analysis could facilitate easier and more frequent monitoring of urobilinogen levels, empowering both patients and researchers. manhattanmedicalarts.com

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| Urine Dipstick Test | A rapid, semi-quantitative colorimetric test using a reagent strip. manhattanmedicalarts.comdocus.ai The reaction is often based on the Ehrlich aldehyde reaction or an azo-coupling reaction. nih.govscribd.com | Convenient, rapid, low-cost. nih.gov | Low sensitivity and specificity compared to lab methods; semi-quantitative. nih.gov |

| Spectrophotometry | A laboratory method that measures the amount of light absorbed by the colored product of a chemical reaction with urobilinogen. manhattanmedicalarts.comresearchgate.net | More precise and quantitative than dipsticks. manhattanmedicalarts.com | Requires laboratory equipment and trained personnel. |

| High-Performance Liquid Chromatography (HPLC) | A highly sensitive technique for separating and quantifying compounds in a mixture. manhattanmedicalarts.com | High sensitivity and specificity. manhattanmedicalarts.com | Complex, expensive, and not suitable for routine clinical use. |

| Simultaneous Injection Effective Mixing Flow Analysis (SIEMA) | An automated spectrophotometric method for successive determination of urobilinogen and bilirubin. researchgate.netrsc.org | Automated, high sample throughput. researchgate.net | Still under development and not yet widely available. |

| Fluorescence Assays | Used in research to screen for bilirubin-reducing bacteria based on the fluorescence of urobilin. nih.govnews-medical.net | Effective for screening microbial activity. researchgate.net | Primarily a research tool, not for direct quantification in clinical samples. |

Q & A

Basic Research Questions

Q. What are the standardized methodologies for quantifying D-Urobilinogen in biological samples, and how can variability between assays be minimized?

- Methodological Answer : Use spectrophotometric or fluorometric assays to measure this compound levels, as these methods exploit its light-absorbing properties. To minimize variability:

- Calibrate instruments using synthetic mesobilirubinogen (a urobilinogen precursor) as a reference standard .

- Validate assays with spike-and-recovery experiments in biological matrices (e.g., urine, serum).

- Adhere to reporting standards for experimental reproducibility, including detailed protocols for sample preparation, storage conditions, and inter-assay controls .

Q. How does this compound function in heme metabolism, and what experimental models are suitable for studying its role?

- Methodological Answer :

- This compound is a byproduct of heme degradation by gut microbiota. To study its metabolic pathways:

- Use in vitro models (e.g., anaerobic bacterial cultures) to simulate gut environments and track urobilinogen production via HPLC-MS .

- Employ knockout mouse models (e.g., Hmox1⁻/⁻) to observe systemic effects of heme metabolism dysregulation on urobilinogen levels.

- Validate findings with isotopic labeling (e.g., ¹⁵N-heme) to trace metabolic flux .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound measurements across longitudinal studies?

- Methodological Answer :

- Statistical Approaches : Apply mixed-effects models to account for intra-individual variability and confounders (e.g., diet, circadian rhythms).

- Preanalytical Factors : Standardize sample collection times (e.g., morning urine) and storage protocols (e.g., -80°C with antioxidants) to reduce preanalytical bias .

- Meta-Analysis : Pool data from multiple studies using inverse-variance weighting, adjusting for assay heterogeneity (e.g., ELISA vs. spectrophotometry) .

Q. What experimental designs are optimal for studying this compound’s interaction with gut microbiota in disease states like inflammatory bowel disease (IBD)?

- Methodological Answer :

- Cohort Design : Recruit IBD patients and healthy controls, stratifying by disease activity (e.g., Crohn’s Disease Activity Index). Collect fecal samples for metagenomic sequencing and urobilinogen quantification .

- Interventional Studies : Administer probiotics (e.g., Bifidobacterium) or antibiotics to modulate gut microbiota and measure this compound dynamics via longitudinal sampling .

- Data Integration : Use multi-omics pipelines (e.g., MetaboAnalyst) to correlate urobilinogen levels with microbial taxa and host inflammatory markers (e.g., calprotectin) .

Q. How can researchers resolve discrepancies between observational studies linking this compound to liver dysfunction and mechanistic studies showing no direct hepatotoxicity?

- Methodological Answer :

- Dose-Response Experiments : Expose hepatocyte cell lines (e.g., HepG2) to graded urobilinogen concentrations and assess cytotoxicity (e.g., LDH release).

- Animal Models : Induce cholestasis in rodents (e.g., bile duct ligation) and measure urobilinogen accumulation alongside liver histopathology .

- Confounder Analysis : Adjust for comorbidities (e.g., hemolysis, renal clearance) in observational data using multivariate regression .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing non-normal distributions of this compound in small sample sizes?

- Methodological Answer :

- Use non-parametric tests (e.g., Mann-Whitney U) for group comparisons.

- Apply log or Box-Cox transformations to normalize skewed data.

- For longitudinal data, employ generalized estimating equations (GEE) to handle repeated measures .

Q. How should researchers design tables to present this compound data in publications?

- Methodological Answer :

- Table Structure : Include columns for sample type, assay method, mean ± SD, p-values, and effect sizes.

- Annotation : Specify detection limits (e.g., "ND" for non-detects) and statistical adjustments (e.g., Bonferroni correction).

- Reproducibility : Provide raw data in supplementary files with metadata (e.g., sample IDs, batch numbers) per FAIR principles .

Ethical and Practical Considerations

Q. What ethical guidelines apply to human studies investigating this compound in vulnerable populations (e.g., neonates, cirrhotic patients)?

- Methodological Answer :

- Obtain informed consent with explicit disclosure of risks (e.g., repeated blood draws).

- Ensure data anonymization and secure storage compliant with HIPAA/GDPR.

- Submit protocols to institutional review boards (IRBs) with justification for population selection and sample size .

Q. How can researchers ensure transparency when reporting negative or inconclusive findings related to this compound?

- Methodological Answer :

- Publish in open-access journals with negative results sections (e.g., PLOS ONE).

- Disclose assay limitations (e.g., cross-reactivity with bilirubin) and power calculations .

- Share datasets and analysis code via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.